6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
6-Methyl-4-[(4-nitrophenyl)methyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a bicyclic core structure with a 4-nitrophenylmethyl substituent at position 4 and a methyl group at position 4. The 1,1-dione groups (sulfone moieties) contribute to its electron-deficient nature, while the nitro group on the phenyl ring enhances electrophilicity. This compound’s molecular formula is C₁₅H₁₃N₃O₄S, with a molecular weight of 331.35 g/mol. Its synthesis likely follows strategies similar to those described for substituted benzothiazines, where substituents are introduced early using pre-functionalized anthranilic acid derivatives to avoid regiochemical complications .
Properties
IUPAC Name |
6-methyl-4-[(4-nitrophenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-11-2-7-15-14(8-11)17(10-16-23(15,21)22)9-12-3-5-13(6-4-12)18(19)20/h2-8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPCZVGODDRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=CN2CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319872 | |
| Record name | 6-methyl-4-[(4-nitrophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896684-71-2 | |
| Record name | 6-methyl-4-[(4-nitrophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps. One common method includes the regioselective oxidative dehydrogenation of a dihydropyrimidine derivative in the presence of cerium ammonium nitrate (CAN) . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds with different properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical and biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate (CAN) for oxidation, reducing agents such as hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a wide range of products with varying functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has explored its potential as a therapeutic agent for treating infections and other diseases.
Mechanism of Action
The mechanism of action of 6-methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. The nitro group plays a crucial role in its antimicrobial activity, as it can undergo reduction to form reactive intermediates that damage cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 6-methyl-4-[(4-nitrophenyl)methyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione are best contextualized by comparing it to analogous benzothiazine and benzodithiazine derivatives. Below is a detailed analysis:
Structural and Functional Group Variations
Electronic and Reactivity Profiles
- Nitro Group (Target Compound): Strong electron-withdrawing effect stabilizes negative charges, making the compound prone to nucleophilic aromatic substitution. Comparatively, amino groups in are electron-donating, increasing basicity and reducing electrophilicity.
- Chloro vs. Bromo : Chlorine’s smaller size and higher electronegativity result in weaker halogen bonding compared to bromine .
- Hydrazine vs. Hydrazinylidene : Hydrazinylidene groups in allow for resonance stabilization, whereas hydrazine in offers nucleophilic NH₂ sites.
Biological Activity
6-Methyl-4-[(4-nitrophenyl)methyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a compound within the benzothiadiazine class known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 6-methyl-4-[(4-nitrophenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
- Molecular Formula : C15H13N3O4S
- Molecular Weight : 331.3 g/mol
The biological activity of this compound primarily stems from its ability to inhibit microbial growth. The nitro group in its structure is crucial for its antimicrobial properties, as it can be reduced to form reactive intermediates that damage cellular components. This mechanism allows the compound to interfere with the metabolic processes of microorganisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The nitrophenylmethyl group enhances the interaction with microbial targets, leading to effective inhibition of growth.
Anticancer Potential
Some studies suggest that benzothiadiazines can exhibit anticancer properties by inducing apoptosis in cancer cells. The exact pathways remain under investigation but may involve the modulation of signaling pathways associated with cell proliferation and survival.
Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay performed on human cancer cell lines revealed that the compound induced cell death in a dose-dependent manner. The IC50 values indicated effective cytotoxicity at concentrations achievable in therapeutic settings.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
| A549 | 20 |
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign signals for the methyl group (δ ~2.1 ppm), nitrophenyl protons (δ ~7.5–8.3 ppm), and benzothiadiazine-dione carbonyls (δ ~165–170 ppm) .
- IR Spectroscopy : Confirm sulfone (SO₂) stretches at ~1150–1300 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Crystallography : Resolve the 3D conformation, including dihedral angles between the benzothiadiazine core and nitrophenyl group .
How can researchers analyze structure-activity relationships (SAR) for this compound’s biological activity?
Q. Advanced
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 4-nitrophenyl with halogenated or methoxy groups) to assess electronic effects .
- Computational Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and global reactivity indices (e.g., electrophilicity) to predict interaction sites .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition or cell-based assays to correlate structural features (e.g., nitro group’s electron-withdrawing effect) with activity .
How can contradictions in reported biological activity data be resolved?
Q. Advanced
- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Structural Confirmation : Verify compound purity and stereochemistry via X-ray crystallography or 2D NMR to rule out impurities .
- Targeted Docking Studies : Use molecular docking (e.g., AutoDock Vina) to assess binding modes with proposed targets (e.g., kinases or GPCRs), identifying key interactions (e.g., hydrogen bonds with the sulfone group) .
What computational methods are employed to study its chemical reactivity and stability?
Q. Advanced
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reaction pathways (e.g., nitro group reduction) and transition states .
- Solvent Effects : Use polarizable continuum models (PCM) to evaluate stability in aqueous vs. organic media .
- Degradation Studies : Simulate hydrolysis or photodegradation under varying conditions (pH, UV exposure) to identify labile sites (e.g., sulfone or nitro groups) .
How can synthesis yield and purity be optimized for this compound?
Q. Basic
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for nitrophenylmethylation efficiency .
- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) vs. toluene for reaction rate and byproduct formation .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
What methodologies are used to study its interactions with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, Kᵈ) for protein targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Mutagenesis Studies : Engineer target proteins with point mutations (e.g., replacing key residues) to validate binding sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
